N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 1040678-67-8
Cat. No.: VC8437651
Molecular Formula: C21H18FN3O2S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040678-67-8 |
|---|---|
| Molecular Formula | C21H18FN3O2S |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H18FN3O2S/c1-11-7-12(2)9-14(8-11)24-17(26)10-25-13(3)23-19-18-15(22)5-4-6-16(18)28-20(19)21(25)27/h4-9H,10H2,1-3H3,(H,24,26) |
| Standard InChI Key | YZIKPVIRNCDFLT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C)C |
Introduction
N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with a benzothieno pyrimidine core, featuring fluoro and methyl substitutions, along with an acetamide functional group. This compound is of interest in scientific research due to its unique chemical structure and potential applications in biological studies.
Synthesis
The synthesis of this compound typically involves a multi-step process starting with the preparation of the benzothieno pyrimidine core. This includes cyclization, methylation, and fluorination reactions. The acetamide group is introduced through an amidation reaction. Precise control over reaction conditions such as temperature, pressure, and the use of specific catalysts and solvents is crucial for achieving high yield and purity.
Biological Applications
This compound can be used in biological research to study enzyme interactions, protein binding, and cellular responses. The fluoro group may enhance its binding affinity or selectivity towards certain proteins, while the acetamide group may facilitate interaction with nucleophilic sites.
Similar Compounds
Similar compounds include:
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2-(9-chloro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide
-
2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide
These comparisons highlight the unique features and potential advantages of the compound, such as enhanced biological activity or improved stability.
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